![molecular formula C19H20FNO2S B5733481 1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE](/img/structure/B5733481.png)
1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE
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Overview
Description
1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, methoxy groups, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, leading to a decrease in enzymatic activity .
Comparison with Similar Compounds
Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine: This compound shares the fluorophenyl and methoxy groups but differs in its overall structure and applications.
(2-Fluorophenyl)(methoxy)acetic acid: Similar in containing fluorophenyl and methoxy groups but has a different core structure.
Uniqueness: 1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE is unique due to its specific combination of functional groups and its pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-22-18-12-14(19(24)21-10-4-5-11-21)8-9-17(18)23-13-15-6-2-3-7-16(15)20/h2-3,6-9,12H,4-5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGXIMFCIXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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